molecular formula C9H11NO B13803478 2-(1-Formylcyclohex-3-en-1-yl)acetonitrile

2-(1-Formylcyclohex-3-en-1-yl)acetonitrile

Cat. No.: B13803478
M. Wt: 149.19 g/mol
InChI Key: QSUNNEGMOURNTG-UHFFFAOYSA-N
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Description

2-(1-Formylcyclohex-3-en-1-yl)acetonitrile is an organic compound characterized by a nitrile group attached to a cyclohexene ring with a formyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Formylcyclohex-3-en-1-yl)acetonitrile typically involves the reaction of cyclohexene derivatives with formylating agents and nitrile sources. One common method includes the use of acetonitrile as a solvent and reactant, where the cyclohexene derivative undergoes formylation followed by nitrile addition under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1-Formylcyclohex-3-en-1-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst are commonly used.

    Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products

Scientific Research Applications

2-(1-Formylcyclohex-3-en-1-yl)acetonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Formylcyclohex-3-en-1-yl)acetonitrile involves its interaction with specific molecular targets. The formyl and nitrile groups can participate in various biochemical pathways, influencing enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Formylcyclohex-3-en-1-yl)acetonitrile is unique due to its combination of a formyl group and a cyclohexene ring, which imparts distinct chemical properties and reactivity compared to other nitrile compounds. This uniqueness makes it valuable for specific synthetic and research applications.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

2-(1-formylcyclohex-3-en-1-yl)acetonitrile

InChI

InChI=1S/C9H11NO/c10-7-6-9(8-11)4-2-1-3-5-9/h1-2,8H,3-6H2

InChI Key

QSUNNEGMOURNTG-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)(CC#N)C=O

Origin of Product

United States

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